molecular formula C16H17Cl2N3O2S B12133491 N-[5-(2,3-Dichloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide

N-[5-(2,3-Dichloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide

Cat. No.: B12133491
M. Wt: 386.3 g/mol
InChI Key: OPNXTKHNCHWBSK-UHFFFAOYSA-N
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Description

N-[5-(2,3-Dichloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide is a synthetic small molecule featuring a thiazole core substituted at position 5 with a 2,3-dichlorobenzyl group and at position 2 with a morpholine-linked acetamide moiety. Its structural design incorporates pharmacophoric elements common in anticancer agents, including the thiazole ring (a heterocyclic scaffold with established bioactivity) and halogenated aromatic substituents, which enhance lipophilicity and target binding .

Properties

Molecular Formula

C16H17Cl2N3O2S

Molecular Weight

386.3 g/mol

IUPAC Name

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C16H17Cl2N3O2S/c17-13-3-1-2-11(15(13)18)8-12-9-19-16(24-12)20-14(22)10-21-4-6-23-7-5-21/h1-3,9H,4-8,10H2,(H,19,20,22)

InChI Key

OPNXTKHNCHWBSK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[5-(2,3-Dichloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide typically involves multiple steps. One common method includes the reaction of 2,3-dichlorobenzyl chloride with thiazole-2-amine to form the intermediate 5-(2,3-dichlorobenzyl)thiazole. This intermediate is then reacted with 2-morpholin-4-yl-acetamide under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as acetonitrile and catalysts like triethylamine .

Mechanism of Action

The mechanism of action of N-[5-(2,3-Dichloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in cell wall synthesis in bacteria, leading to cell lysis and death. In cancer cells, it can induce apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a broader class of N-(5-R-benzyl-thiazol-2-yl)-morpholinyl-acetamides, where structural diversity arises from:

  • Halogenation patterns on the benzyl group.
  • Presence of thioxo (C=S) vs. oxo (C=O) groups in the acetamide moiety.
  • Substituents on the morpholine ring or adjacent functional groups.

Key analogs and their distinguishing features are summarized below:

Compound Name (Source) Benzyl Substituent Acetamide Modification Key Properties/Activity
Target Compound 2,3-dichloro Oxo (C=O) Inferred anticancer potential
N-[5-(4-Cl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a, ) 4-chloro Thioxo (C=S) Melting point: 238–240°C; high yield (84%)
N-[5-(3,4-diCl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide (6g, ) 3,4-dichloro Oxo (C=O) Active against breast cancer cells
3,4-Dichloro-N-(5-(morpholinomethyl)-thiazol-2-yl)benzamide (4d, ) 3,4-dichloro Morpholinomethyl linker NMR/HRMS confirmed; potential bioactivity

Key Observations:

  • Halogen Position Matters : The 2,3-dichloro substitution (target compound) vs. 3,4-dichloro (6g) may alter steric and electronic interactions with biological targets, influencing selectivity .
  • Thioxo vs. Oxo Groups : Thioxo analogs (e.g., 6a) exhibit distinct hydrogen-bonding capabilities and metabolic stability compared to oxo derivatives .

Physicochemical Properties

  • Melting Points : Thioxo analogs (e.g., 6a: 238–240°C) generally have higher melting points than oxo derivatives, likely due to enhanced intermolecular interactions .

Yield Trends :

  • Bromo-substituted analogs (e.g., 6b) achieve higher yields (95%) than chloro derivatives (84% for 6a), likely due to differences in reactivity .
  • Thioxo derivatives require sulfur incorporation, adding complexity compared to oxo analogs .

Anticancer Activity

  • Substituent-Dependent Efficacy : The 3,4-dichloro analog (6g) shows breast cancer cell inhibition, while 2,3-dichloro substitution (target compound) may target different cancer types or pathways .
  • Morpholine Role : The morpholine group enhances solubility and serves as a hydrogen-bond acceptor, critical for kinase inhibition (e.g., CDK7 inhibitors in ).

Structure-Activity Relationships (SAR)

  • Halogen Positioning : 3,4-dichloro derivatives exhibit stronger DNA-binding affinity than 2,3-dichloro analogs in some studies, but this varies by target .
  • Thiazole-Morpholine Linkage : Oxo-acetamides (target compound) are metabolically more stable than thioxo variants, favoring prolonged in vivo activity .

Biological Activity

N-[5-(2,3-Dichloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide is a synthetic compound belonging to the thiazole family, notable for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the compound's synthesis, biological activity, and relevant research findings.

Compound Overview

  • Molecular Formula : C16H17Cl2N3O2S
  • Molecular Weight : Approximately 386.3 g/mol
  • Structure : The compound features a thiazole ring, a dichlorobenzyl group, and a morpholinyl-acetamide moiety.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Ring : Reaction of 2-aminothiazole with 2,3-dichlorobenzyl chloride under basic conditions.
  • Acylation : The thiazole derivative is acylated using chloroacetyl chloride to introduce the acetamide group.
  • Morpholine Substitution : The resultant chloroacetamide is reacted with morpholine to yield the target compound.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. Studies have shown that it possesses an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics.

Bacterial StrainMIC (μg/mL)Comparison StandardStandard MIC (μg/mL)
Staphylococcus aureus4Ciprofloxacin2
Escherichia coli8Norfloxacin4
Pseudomonas aeruginosa16Chloramphenicol8

Antifungal Activity

The compound also demonstrates antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The antifungal efficacy is attributed to its ability to disrupt fungal cell membranes.

Anticancer Activity

Research indicates that this compound exhibits antiproliferative effects on various cancer cell lines. In vitro studies have shown significant inhibition of cell growth in human melanoma (A375) and breast cancer (MCF7) cell lines.

Cancer Cell LineIC50 (μM)Comparison StandardStandard IC50 (μM)
A375 (Melanoma)10Doxorubicin0.5
MCF7 (Breast Cancer)15Paclitaxel0.1

The biological activity of this compound is believed to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal membrane integrity.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Disruption of Signal Transduction Pathways : It can interfere with signaling pathways crucial for cell proliferation and survival.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic applications:

  • Antimicrobial Efficacy Study : A study published in Journal of Antibiotics demonstrated that the compound effectively inhibited resistant strains of Staphylococcus aureus with an MIC lower than traditional antibiotics .
  • Anticancer Research : In a study published in Cancer Letters, this compound was shown to significantly reduce tumor growth in xenograft models of melanoma .
  • Fungal Inhibition Study : Research in Mycological Research indicated that the compound exhibited potent antifungal properties against Candida albicans, with a mechanism involving disruption of ergosterol biosynthesis .

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